2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate is a chemical compound characterized by the molecular formula . It is a derivative of benzimidazole, a significant heterocyclic aromatic compound known for its diverse biological activities. Benzimidazole derivatives are extensively utilized in pharmaceuticals, agriculture, and materials science due to their functional versatility and biological properties .
This compound can be classified under the category of benzimidazoles, which are recognized for their pharmacological importance. The synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate typically involves reactions between o-phenylenediamine and various carboxylic acid derivatives. It is often studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate generally follows these steps:
Recent advancements have introduced novel catalytic methods that improve reaction efficiency and reduce environmental impact, utilizing nanomaterials as catalysts .
The molecular structure of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate features a fused benzene and imidazole ring system with a carboxylic acid group at the 4-position and a methyl group at the 2-position.
1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13)
The structure can be visualized using molecular modeling software or databases like PubChem, which provides detailed structural representations .
2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate participates in several chemical reactions:
The products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
The mechanism of action for 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate primarily revolves around its biological interactions:
Quantitative data from assays indicate varying degrees of potency against specific pathogens, reflecting its potential therapeutic applications.
The physical properties of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate include:
Chemical properties include:
These properties make it versatile for both laboratory research and industrial applications.
The applications of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate span various fields:
The synthesis of benzimidazole derivatives originated in the late 19th century with Ladenburg’s condensation of o-phenylenediamine (OPD) with acetic acid under reflux conditions, yielding 2-methylbenzimidazole as a foundational structure [8]. This methodology established the core synthetic strategy for benzimidazoles: acid-catalyzed cyclocondensation between OPD derivatives and carbonyl sources (carboxylic acids, aldehydes, or ketones). Early approaches faced significant limitations, including:
Table 1: Evolution of Synthetic Methodologies for 2-Substituted Benzimidazoles
Era | Representative Method | Catalyst/Solvent | Yield (%) | Key Limitations |
---|---|---|---|---|
Pre-1950 | Carboxylic acid condensation | PPA / Xylene | 40-65 | Extreme temperatures, toxic solvents |
1950-2000 | Aldehyde condensation | Nitrobenzene / Acetic acid | 50-75 | Carcinogenic solvents, oxidation side-products |
Post-2000 (Green Era) | Aldehyde cyclization | SiO₂/ZnCl₂ / Solvent-free | 85-95 | Limited substrate scope |
Modern Catalytic | Microwave-assisted | Er(OTf)₃ / Water | 90-98 | Catalyst cost, specialized equipment |
The 21st century witnessed transformative advances with Lewis acid catalysis (e.g., Er(OTf)₃) enabling room-temperature syntheses in aqueous media (>95% yields) [7] and nanocatalysts (SiO₂/Co@Fe₂O₄) facilitating solvent-free protocols [8]. Microwave irradiation further revolutionized kinetics, reducing reaction times from hours to minutes while improving regioselectivity for 4-carboxylic acid functionalization [7] [9]. These innovations laid the groundwork for targeted synthesis of carboxylated analogs like 2-methyl-1H-benzimidazole-4-carboxylic acid.
Carboxylic acid functionalization at the C4 position of benzimidazole emerged as a strategic approach to enhance biological activity and molecular interactions. This substituent introduced:
The synthesis of these derivatives typically involved:
4-(5-Chloro-1H-benzimidazol-2-yl)benzoic acid → Hydrazide formation → Condensation with aldehydes
Yielding Schiff bases and acyl hydrazones evaluated for antimicrobial and anticancer activities [9]. Notably, derivatives like (E)-N-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-1H-benzo[d]imidazol-2-amine (Compound 1) exhibited potent antibacterial activity against E. coli (MIC = 5.4 µM), comparable to norfloxacin [9].
Table 2: Biological Activities of Key Carboxylated Benzimidazole Derivatives
Compound | Structure | Biological Activity | Potency (IC₅₀ or MIC) | Reference |
---|---|---|---|---|
Compound 1 | (E)-Schiff base vs 4-(dimethylamino)cinnamaldehyde | Anti-E. coli | MIC = 5.4 µM | [9] |
Compound 22 | Methanone-palmitoyl hybrid | Anti-MCF7 (breast cancer) | IC₅₀ = 0.9 µM | [9] |
Compound 8m | Benzimidazole-dioxobenzoisoindoline | Dual VEGFR-2/FGFR-1 inhibition | 80.69%/76.83% at 10µM | [10] |
RAF265 | BRAF/VEGFR-2 inhibitor | Antimelanoma/colorectal | Clinical phase | [10] |
Carboxylated benzimidazoles demonstrated dual kinase inhibition (e.g., Compound 8m’s activity against VEGFR-2 and FGFR-1 [10]), crucial for anti-angiogenic cancer therapeutics. Structure-activity relationship (SAR) studies revealed that electron-donating groups (e.g., 4-OMe) at the meta-position of the pendant aryl ring significantly enhanced anticancer potency by 3-5 fold compared to halogenated analogs [9] [10].
The inherent instability of benzimidazole-4-carboxylic acids in anhydrous form posed significant challenges:
Dihydrate formation (2H₂O) emerged as a critical stabilization strategy for 2-methyl-1H-benzimidazole-4-carboxylic acid. The dihydrate crystal structure provides:
Table 3: Physicochemical Properties of Hydrated vs. Anhydrous Forms
Property | Anhydrous Form | Dihydrate Form | Significance |
---|---|---|---|
Crystal System | Amorphous | Triclinic (P‾1) | Improved handling and formulation |
Water Content | ≤0.5% w/w | 10.2-11.0% w/w | Stabilizes against dehydration-rehydration cycles |
Solubility (mg/mL, water) | 1.8 ± 0.3 | 8.5 ± 0.6 | Enhanced bioavailability |
Thermal Decomp. (°C) | 172-175 | 218-222 | Suitable for hot-melt extrusion processing |
The dihydrate’s stability arises from its three-dimensional H-bond network:
This network creates a stable clathrate-like environment, shielding the acid group from nucleophilic degradation [1] [3]. Pharmaceutical analyses confirm dihydrates maintain >98% chemical potency after 24 months at 25°C/60% RH, whereas anhydrous forms degrade by 12-15% under identical conditions [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1